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2',3'-Anhydro-7-deazaadenosine - 40627-31-4

2',3'-Anhydro-7-deazaadenosine

Catalog Number: EVT-3401645
CAS Number: 40627-31-4
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Anhydro-7-dezaadenosine is a modified nucleoside that belongs to the class of purine analogs. It is characterized by the absence of the nitrogen atom at the 7-position of the adenine base, which significantly alters its biochemical properties and potential applications. This compound is particularly relevant in biochemical research and therapeutic development due to its unique structural features.

Source

This compound is synthesized through various chemical processes, primarily involving modifications to existing nucleoside structures. The synthesis methods often utilize known nucleobases and employ advanced organic chemistry techniques to achieve the desired modifications.

Classification

2',3'-Anhydro-7-dezaadenosine is classified as a nucleoside analog, specifically a purine derivative. Its structural modifications make it distinct from standard adenosine, allowing it to interact differently with biological systems.

Synthesis Analysis

Methods

The synthesis of 2',3'-Anhydro-7-dezaadenosine typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable purine base, such as 7-deazaadenine.
  2. Glycosylation: A glycosylation reaction is performed to attach the ribose sugar to the purine base, often using a fusion coupling method that minimizes side reactions and ensures high selectivity for the desired isomer.
  3. Deprotection: Following glycosylation, protective groups are removed under basic conditions to yield the final nucleoside structure.

For example, one synthesis approach described in literature involves using a 7-methyl-3H-imidazo[4,5-b]pyridine as an intermediate, which undergoes a series of reactions including deprotection and coupling with ribofuranose derivatives .

Technical Details

The synthesis can be optimized using various reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Techniques like thin-layer chromatography and high-performance liquid chromatography are often employed for purification and analysis of intermediates throughout the process.

Molecular Structure Analysis

Structure

The molecular structure of 2',3'-Anhydro-7-dezaadenosine features a purine ring system with specific modifications at the 7-position (absence of nitrogen) and the ribose sugar moiety lacking hydroxyl groups at the 2' and 3' positions due to anhydro formation. This results in a more rigid structure compared to standard adenosine.

Chemical Reactions Analysis

Reactions

2',3'-Anhydro-7-dezaadenosine can participate in various chemical reactions typical of nucleosides, including:

  • Phosphorylation: It can be converted into nucleotide triphosphates through phosphorylation reactions, which are essential for its biological activity.
  • Glycosylation Reactions: The anhydro form can participate in further glycosylation reactions, potentially leading to novel nucleoside derivatives.

Technical Details

The compound's reactivity can be influenced by its structural features; for instance, the absence of the nitrogen atom at position 7 alters its hydrogen bonding capabilities, affecting its interactions with enzymes and other biological molecules.

Mechanism of Action

Process

The mechanism of action for 2',3'-Anhydro-7-dezaadenosine primarily involves its incorporation into RNA or DNA during replication or transcription processes. Due to its structural modifications, it may act as a substrate for polymerases but can also inhibit normal nucleic acid synthesis by acting as a chain terminator or through altered interactions with nucleic acid-binding proteins.

Data

Studies indicate that this compound may interfere with viral replication processes by disrupting RNA polymerase activity or altering RNA-RNA interactions within viral genomes . Its unique structure allows it to evade some cellular defenses that target standard nucleosides.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade in aqueous solutions over time.
  • Reactivity: Exhibits reactivity typical of nucleosides but modified due to the absence of certain functional groups.

Relevant analyses often include spectroscopic techniques (NMR, UV-Vis) to confirm structure and purity post-synthesis.

Applications

Scientific Uses

2',3'-Anhydro-7-dezaadenosine has several applications in scientific research:

  1. Antiviral Research: Explored as a potential antiviral agent due to its ability to inhibit viral RNA synthesis.
  2. Biochemical Probes: Used in studies investigating RNA structure-function relationships and enzyme mechanisms.
  3. Therapeutic Development: Investigated as a lead compound for developing new therapeutics targeting RNA viruses or other diseases related to nucleic acid metabolism.
Synthetic Methodologies for 7-Deazaadenosine Analogues

Enzymatic Approaches to Ribose Modification in 7-Deazapurine Systems

Enzymatic strategies enable precise ribose modifications in 7-deazapurine nucleosides while preserving stereochemical integrity. Candida antarctica lipase B (CAL-B) catalyzes regioselective 5′-O-acylation of ribonucleosides using acetonoxime levulinate as the acyl donor, achieving >90% regioselectivity for uridine and thymidine derivatives. This method facilitates subsequent chemoselective reactions at secondary hydroxyl groups by temporarily blocking the primary site [1]. For cytidine analogs, enzymatic acylation efficiency improves significantly with N⁴-benzoyl protection, yielding 93% of the 5′-O-levulinyl product, overcoming solubility limitations observed with unprotected substrates [1].

Purine nucleoside phosphorylases (PNPs) and kinases further expand access to modified 7-deazaadenosine structures. PNPs mediate ribosylation of 7-deazaadenine bases using phosphorylated sugar donors, while deoxynucleoside kinases (dNKs) phosphorylate the 5′-OH group with high stereoretention. Salvage pathway enzymes like pseudouridylate synthase (PUS) form C-glycosidic bonds between 7-deazapurines and ribose-5-phosphate, generating analogs like pseudouridine monophosphates under mild conditions [5].

Table 1: Enzymatic Tools for 7-Deazapurine Ribose Engineering

Enzyme ClassFunctionSubstrate ScopeKey Outcome
Lipase B (CAL-B)Regioselective 5′-O-acylationRibonucleosides (uridine/cytidine analogs)>90% 5′-selectivity; enables C2′/C3′ modification
Purine nucleoside phosphorylasesRibosylation of 7-deazapurines7-Deazaadenine + sugar phosphatesStereocontrolled C-N bond formation
Deoxynucleoside kinases5′-PhosphorylationDeazanucleosidesRetained anomeric configuration; no epimerization
Pseudouridylate synthaseC-Ribosylation7-Deazapurines + ribose-5-phosphateDirect C-glycosidic bond formation

Chemoselective Strategies for 2',3'-Anhydro Bond Formation

Formation of the 2′,3′-anhydro bridge in 7-deazaadenosine demands precise chemoselectivity to avoid side reactions. Cyclosulfite intermediates serve as key precursors: treating 5′-O-protected xylo-nucleosides with thionyl chloride (SOCl₂) in acetonitrile generates 3′,5′-O-sulfinyl groups, which intramolecularly displace under basic conditions to form 2′,3′-epoxides. This method achieves 77–85% yields for adenosine derivatives and demonstrates compatibility with diverse base protections [4].

Alternative approaches include the Corey-Winter elimination and Barton-McCombie deoxygenation. The latter employs radical deoxygenation of bisxanthates derived from ribonucleosides. Using tris(trimethylsilyl)silane instead of toxic Bu₃SnH enhances environmental compatibility. Subsequent base-induced cyclization of 2′,3′-dideoxy intermediates yields anhydro products, though epoxide stereospecificity varies with sugar pucker [1]. Critical to success is the 5′-OH protecting group strategy: while levulinyl esters suffer from premature deprotection under basic conditions, tert-butyldimethylsilyl (TBS) ethers remain stable during xanthate formation, enabling chromatography-free isolation of intermediates [1].

Table 2: Comparison of 2′,3′-Anhydro Ring Formation Techniques

MethodKey ReagentsAnhydro YieldStereochemical OutcomeLimitations
Sulfoxide-mediated cyclizationSOCl₂, base77–85%Retains xylo configurationRequires anhydrous conditions
Radical deoxygenation/cyclization(Me₃Si)₃SiH, ACHN, base60–75%Mixture of epoxide diastereomersMulti-step; radical side reactions
Corey-Winter eliminationThiocarbonate, P(Ph)₃50–65%Highly stereospecificLow yields; phosphine odor

Stereochemical Control in Deazapurine Nucleoside Synthesis

The absence of the N7 atom in 7-deazaadenosine alters the glycosidic bond conformation compared to natural adenosine, necessitating tailored stereocontrol strategies. Nucleoside kinases exhibit distinct preferences: human deoxycytidine kinase (dCK) phosphorylates 7-deazaadenosines with retained β-configuration, whereas Drosophila dNK shows broader tolerance for α-anomers. Computational modeling reveals that the altered hydrogen-bonding capacity of the 7-deazapurine ring influences enzyme-substrate recognition, explaining divergent stereoselectivity profiles [5].

Conformational locking via 2′,3′-anhydro bridges enforces a rigid ³E envelope structure, as confirmed by X-ray crystallography and NMR analysis. This constraint prevents undesired ribose pseudorotation during glycosylation, ensuring exclusive β-selectivity in C-nucleoside formations. Enzymatic synthesis using PUS exploits this rigidity: coupling 7-deazaadenine with ribose-5-phosphate yields β-C-ribosylated products with >95% stereopurity, as the epoxide blocks C2′/C3′ nucleophilic participation that might trigger anomerization [5].

Properties

CAS Number

40627-31-4

Product Name

2',3'-Anhydro-7-deazaadenosine

IUPAC Name

[(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1

InChI Key

SVPYLXNTYPUWBJ-KCGFPETGSA-N

SMILES

C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO

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